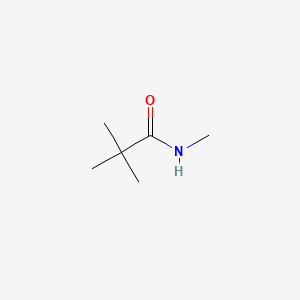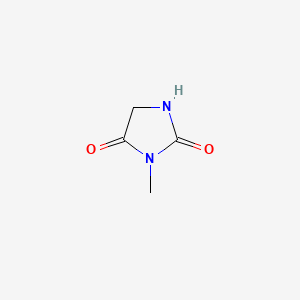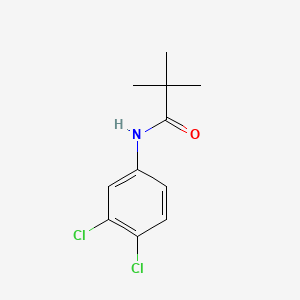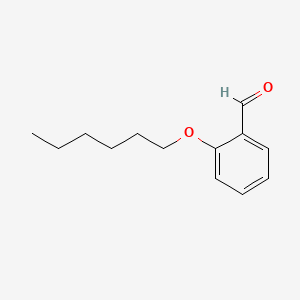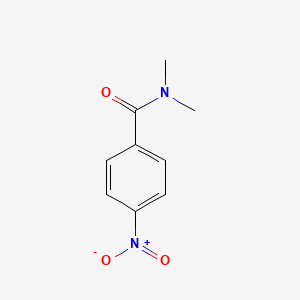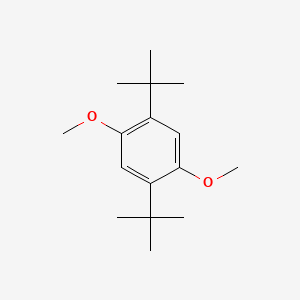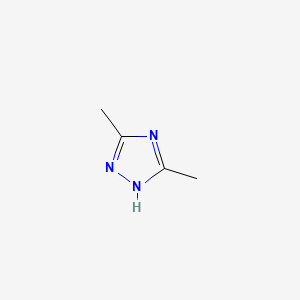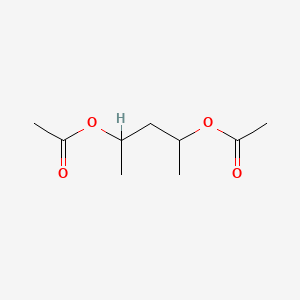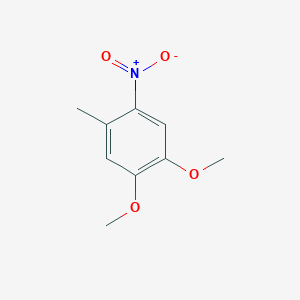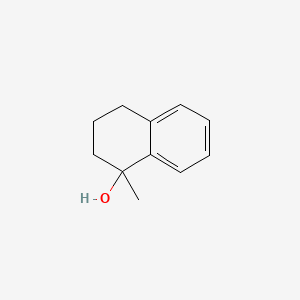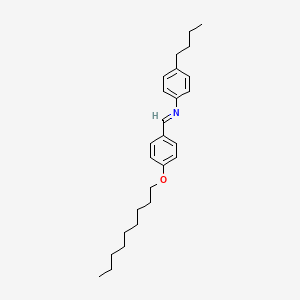
p-Nonyloxybenzylidene p-butylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nonyloxybenzylidene p-butylaniline is a mesogenic compound, which means it is a material that can exhibit mesophases (liquid crystal phases) between the solid and liquid states. These compounds are characterized by their ability to form anisotropic phases, which are neither fully solid nor fully liquid. The molecular structure of such compounds typically includes a rigid core and flexible tails, which contribute to their liquid crystalline properties.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of N-(4-n-nonyloxybenzylidene)-4'-butylaniline (9O.4) has been determined at room temperature. The crystals belong to the triclinic system with space group P -1. The structure was refined to a high degree of accuracy, and the conformations of the molecules were found to differ considerably from each other. In 9O.4, the phenyl rings are nearly coplanar, which is a contrast to some other related compounds where the phenyl rings are twisted .
Chemical Reactions Analysis
The chemical reactions specific to p-Nonyloxybenzylidene p-butylaniline are not discussed in the provided papers. However, compounds of this class typically undergo phase transitions that can be studied through various techniques such as differential scanning calorimetry, which can reveal the existence of metastable solid phases .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to p-Nonyloxybenzylidene p-butylaniline have been extensively studied. For instance, the dielectric constant variation with temperature has been presented for N-(p-n-butoxybenzylidene)p-n-butylaniline in different mesophases, and a new transition in the nematic phase was reported . The thermodynamic properties, such as heat capacity and phase transition temperatures, have been measured for related compounds, providing insights into their stability and phase behavior . Additionally, molecular reorientations in liquid crystals have been studied using techniques like quasielastic neutron scattering, revealing simultaneous reorientational motions of the chain group and the whole molecule in various mesophases .
Case Studies
The papers provided do not include specific case studies related to p-Nonyloxybenzylidene p-butylaniline. However, the studies on related compounds offer valuable insights into the behavior of such mesogenic materials. For example, the investigation of polymorphism in N-(P-Butoxybenzylidene)-p-Propylaniline (40.3) using differential scanning calorimetry and positron annihilation techniques revealed the existence of metastable solid phases when the compound was fast cooled from the nematic phase . This kind of study is crucial for understanding the stability and potential applications of liquid crystalline materials.
Wissenschaftliche Forschungsanwendungen
Translational Order Parameter Studies
One notable area of scientific research involving p-Nonyloxybenzylidene p-butylaniline is its contribution to understanding the translational order parameter in liquid crystalline compounds. This compound, along with others, has been studied for its behavior at different temperatures in their smectic phase(s). Such research provides insights into the structural properties and phase transitions of liquid crystals, which are crucial for the development of advanced display technologies and other applications requiring controlled molecular alignment and optical properties (Vinutha et al., 2015).
Liquid-Crystalline Polymorphism
Another research focus has been on the liquid-crystalline polymorphism exhibited by homologous series of 4-nonyloxybenzylidene-4′-alkyloxyanilines, which includes p-Nonyloxybenzylidene p-butylaniline. The study of these compounds has revealed the presence of multiple mesophases, such as nematic, smectic A, C, B, I, and G, depending on the alkyl chain length. This polymorphism is critical for designing materials with specific optical and electronic properties, influencing their application in sensors, displays, and other devices (Godzwon et al., 2007).
Molecular and Crystal Structure Analysis
Research into the molecular and crystal structure of N-(4-n-Nonyloxybenzylidene)-4′-Butylaniline and related compounds at room temperature has provided detailed insights into their mesogenic behavior. Understanding the crystallographic data and molecular packing of these compounds helps in tailoring their properties for specific applications, such as in the formulation of thermotropic liquid crystals used in display technologies (Heinemann & Zugenmaier, 2001).
Phase Behavior Studies
The phase behavior of liquid crystal compounds, including N-(p-n-butoxybenzylidene)-p-n-butylaniline (BBBA), has been rigorously reexamined to clarify their phase transitions, which are pivotal for liquid crystal display (LCD) technology and other electro-optical devices. Accurate phase behavior data are essential for the design and operation of devices based on liquid crystal technology (Hiltrop, 2013).
Computational Analysis of Ordering
Computational studies on the ordering in compounds like p-Nonyloxybenzylidene p-butylaniline, based on quantum mechanics and intermolecular forces, offer a deeper understanding of the factors influencing the stability and behavior of liquid crystals. These studies are vital for predicting the properties of new materials and for optimizing existing materials for better performance in their applications (Ojha, 2006).
Safety And Hazards
Zukünftige Richtungen
Research on p-Nonyloxybenzylidene p-butylaniline and similar compounds is ongoing. One study has explored the ultrasonic velocity in various liquid phases of a related compound, suggesting the existence of an ordinary nematic and a cybotactic nematic phase . This could open up new avenues for research in materials science and other fields.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-1-(4-nonoxyphenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO/c1-3-5-7-8-9-10-11-21-28-26-19-15-24(16-20-26)22-27-25-17-13-23(14-18-25)12-6-4-2/h13-20,22H,3-12,21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGFFRVFUUEUNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nonyloxybenzylidene p-butylaniline | |
CAS RN |
51749-28-1 |
Source


|
| Record name | p-Nonyloxybenzylidene-p-butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051749281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

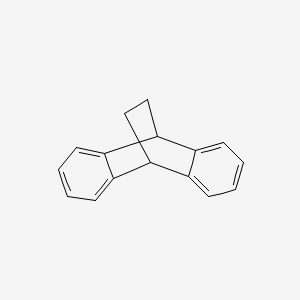
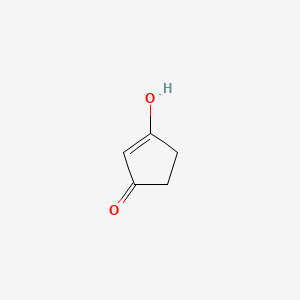
![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)
